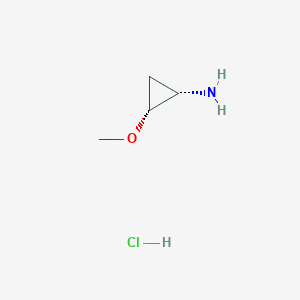

(1S,2R)-2-methoxycyclopropanamine hydrochloride

Description

(1S,2R)-2-Methoxycyclopropanamine hydrochloride (CAS: 920282-10-6) is a chiral cyclopropane derivative with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol . This compound features a methoxy (-OCH₃) group and an amine (-NH₂) group on adjacent carbons of a strained cyclopropane ring, conferring unique stereochemical and electronic properties.

Properties

IUPAC Name |

(1S,2R)-2-methoxycyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWRVSLZASDSJT-RFKZQXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-methoxycyclopropanamine hydrochloride typically involves the transformation of suitable precursors through a series of chemical reactions. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the methoxy group and subsequent amination. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput screening methods for crystallization and purification. Techniques such as ion exchange screening and vapor diffusion are employed to obtain high-quality crystals suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-methoxycyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Pharmaceutical Development

(1S,2R)-2-methoxycyclopropanamine hydrochloride has been investigated as a potential drug candidate in various therapeutic areas:

- Indoleamine 2,3-dioxygenase 1 Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in immune regulation and tumor microenvironments. IDO1 inhibitors are being explored for cancer immunotherapy applications .

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for treating viral infections such as HIV and Hepatitis C .

Neuroscience Research

The compound's structural features suggest potential applications in neuropharmacology. Cyclopropane derivatives have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in clinical settings:

- Case Study on IDO1 Inhibition : A clinical trial evaluated the use of IDO1 inhibitors in combination with other immunotherapies for patients with advanced melanoma. Results indicated improved patient outcomes when this compound was included in the regimen .

- Antiviral Efficacy Study : Another study focused on the antiviral effects of the compound against HIV. The findings suggested that this compound could reduce viral load significantly when used in conjunction with standard antiretroviral therapy .

Data Tables

Mechanism of Action

The mechanism of action of (1S,2R)-2-methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cyclopropanamine Derivatives

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol

- Key Differences: Replaces the methoxy group with a 4-fluorophenyl substituent.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₉ClF₂N

- Molecular Weight : 205.63 g/mol

- Key Differences : Features a 3,4-difluorophenyl group, increasing electronegativity and steric bulk compared to the methoxy analogue. This modification could alter metabolic stability or receptor selectivity .

- Applications : Serves as a reference standard or impurity in pharmaceutical quality control (purity >95%) .

Tranylcypromine Hydrochloride

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 167.64 g/mol

- Key Differences: Contains a phenyl group instead of methoxy. Clinically used as a monoamine oxidase inhibitor (MAOI) for depression, highlighting the pharmacological relevance of cyclopropanamine scaffolds .

- Applications : Approved antidepressant; demonstrates the impact of substituents on biological activity .

Non-Cyclopropane Analogues

Methoxisopropamine Hydrochloride

- Molecular Formula: C₁₆H₂₃NO₂·HCl

- Molecular Weight : 297.8 g/mol

- Key Differences: An arylcyclohexylamine with a 3-methoxyphenyl and isopropylamino group. The larger cyclohexane ring and extended substituents suggest distinct pharmacokinetic properties (e.g., longer half-life) compared to cyclopropanamines .

- Applications : Research and forensic standard for studying arylcyclohexylamine effects .

(1S,2R)-2-Methylcyclohexanamine Hydrochloride

Comparative Data Table

Key Research Findings

Impact of Substituents :

- Methoxy groups (as in the target compound) may enhance solubility compared to hydrophobic aryl groups (e.g., phenyl, fluorophenyl) but reduce binding affinity to lipophilic targets .

- Fluorine substituents (e.g., in 3,4-difluorophenyl derivatives) improve metabolic stability and bioavailability in drug candidates .

Stereochemical Considerations :

- The (1S,2R) configuration in cyclopropanamines is critical for MAOI activity, as seen in tranylcypromine . Enantiomeric purity in the target compound likely influences its interactions with chiral biological targets.

Safety and Handling: Limited toxicological data are available for most analogues. General precautions include avoiding inhalation/contact (P261/P262 statements) .

Biological Activity

(1S,2R)-2-methoxycyclopropanamine hydrochloride is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a methoxy group and a cyclopropane ring, suggest possible interactions with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 109.57 g/mol

- CAS Number : 1402222-66-5

The presence of the methoxy group may enhance its lipophilicity and influence its pharmacokinetic properties. The hydrochloride form improves solubility in aqueous environments, which is crucial for biological assays.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in relation to neurotransmitter systems. It is hypothesized to interact with serotonin (5-HT) receptors, specifically the 5-HT receptor, which plays a significant role in mood regulation and appetite control.

The compound's mechanism of action is primarily linked to its agonistic activity at the 5-HT receptor. Research has shown that compounds with similar structures can selectively activate this receptor subtype, leading to downstream effects such as calcium flux and modulation of neurotransmitter release.

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

- Calcium Flux Assays : In a study assessing calcium mobilization, compounds structurally related to (1S,2R)-2-methoxycyclopropanamine demonstrated EC values in the low nanomolar range (e.g., 23 nM), indicating strong agonistic properties at the 5-HT receptor .

- Functional Selectivity : The compound's selectivity over other serotonin receptors (5-HT and 5-HT) was evaluated using β-arrestin recruitment assays, revealing minimal activity at these sites, which suggests a favorable safety profile for therapeutic applications .

In Vivo Studies

In vivo models have been employed to assess the behavioral effects of this compound:

- Amphetamine-Induced Hyperactivity Model : Compounds exhibiting similar structural features showed significant reductions in hyperactivity, suggesting potential antipsychotic effects . This study highlights the relevance of functional selectivity at the 5-HT receptor in mediating behavioral outcomes.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other cyclopropane derivatives reveals insights into its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S,2R)-2-(3-Fluorophenyl)cyclopropanamine | Fluorinated phenyl group | Antipsychotic activity via 5-HT receptor |

| 3-Fluoro-N-methyl-cyclopropanamine | Fluorinated cyclopropane | CNS activity enhancement |

| 4-(3-Fluorophenyl)-piperidine | Piperidine ring | Broader applications in psychiatric disorders |

This table illustrates how variations in structural features can lead to differing biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (1S,2R)-2-methoxycyclopropanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Cyclopropane derivatives are synthesized via [2+1] cycloaddition or ring-closing reactions. For example, rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride is synthesized using stereospecific catalysts or chiral auxiliaries to control enantiomeric purity . Reaction temperature, solvent polarity, and catalyst choice (e.g., Rh(II)-carbenoid catalysts) critically impact strain-induced reactivity and stereoselectivity. Characterization via chiral HPLC or optical rotation analysis is essential to verify enantiomeric excess .

Q. How can researchers ensure accurate characterization of stereochemical purity in this compound?

- Methodological Answer : Use a combination of chiral chromatography (e.g., Chiralpak® columns) and spectroscopic methods. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangement of substituents on the cyclopropane ring . X-ray crystallography provides definitive structural validation, as demonstrated for related cyclopropane salts in PubChem data .

Q. What stability considerations are critical for handling this compound in physiological buffers?

- Methodological Answer : Stability studies in plasma or simulated physiological pH (7.4) are essential. For analogous cyclopropane amines like (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride, degradation pathways include ring-opening via nucleophilic attack or oxidation. Use LC-MS to monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) . Stabilizers like antioxidants (e.g., ascorbic acid) may be required for long-term storage .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitution or enzyme-binding studies?

- Methodological Answer : The cyclopropane ring’s angle strain (≈60°) increases electrophilicity at the methoxy-substituted carbon, enhancing susceptibility to nucleophilic attack. Computational modeling (DFT calculations) predicts transition states for ring-opening reactions, which can be validated experimentally via kinetic studies . In enzyme interactions, strain may alter binding affinity, as seen in tranylcypromine derivatives acting as MAO inhibitors .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, buffer composition). Replicate studies under standardized protocols (e.g., NIH/NCBI guidelines) are critical. For example, tranylcypromine’s MAO inhibition varies with redox state and cofactor availability . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular uptake) and reference controls from pharmacopeial standards .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurotransmitter transporter targeting?

- Methodological Answer : Systematic substitution of the methoxy group (e.g., replacing with halogens or bulky substituents) can modulate lipophilicity and binding to monoamine transporters. For instance, fluorinated cyclopropane analogues show enhanced blood-brain barrier permeability in preclinical models . Use molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin or dopamine transporters, followed by in vitro binding assays .

Q. What computational models predict metabolic pathways and potential toxicological liabilities?

- Methodological Answer : Tools like PISTACHIO and REAXYS predict phase I/II metabolism. For example, the methoxy group may undergo demethylation via CYP450 enzymes, generating reactive intermediates. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-HRMS metabolite profiling . Toxicity risks (e.g., hepatotoxicity) are assessed using ProTox-II or DeepTox algorithms .

Q. How do stereochemical differences between (1S,2R) and (1R,2S) isomers impact biological activity?

- Methodological Answer : Enantiomers often exhibit divergent pharmacokinetic profiles. For example, (1S,2R)-tranylcypromine shows 10-fold higher MAO-B inhibition than its (1R,2S) counterpart . Use chiral resolution techniques (e.g., diastereomeric salt crystallization) to isolate isomers, followed by in vivo efficacy studies in rodent models. Circular dichroism (CD) spectroscopy confirms conformational stability .

Data Contradiction Analysis

- Example : Conflicting reports on cytotoxicity may stem from impurity profiles (e.g., residual solvents or stereoisomers). Implement orthogonal purity assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.